molecular formula C12H8S3 B1194237 2,3':2',3''-Terthiophene

2,3':2',3''-Terthiophene

Cat. No. B1194237
M. Wt: 248.4 g/mol
InChI Key: VCVOIRBUZJKYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3':2',3''-terthiophene is a terthiophene.

Scientific Research Applications

1. Multiple Alkylation and Dendritic Structures

2,3':2',3''-Terthiophene has been studied for its potential in multiple alkylation reactions, particularly with diarylcarbenium ions. These reactions have enabled the creation of dendritic molecules and structures that exhibit unique electronic properties. The research highlights the utility of terthiophene derivatives in constructing large molecules with interesting functions or biological activities, potentially useful in materials science and biology (Nokami et al., 2013).

2. Coplanarity in Conducting Polymers

The coplanarity of 2,3':2',3''-terthiophene and its derivatives has been examined, revealing insights into the conjugation and electronic interactions within the molecule. This study is significant for the development of conducting polymers, as it informs how structural variations in terthiophene derivatives affect their electronic properties (Kankare et al., 1994).

3. Phototoxic Derivatives for Medical Applications

Research has been conducted on synthesizing phototoxic 2,3':2',3''-terthiophene derivatives, which have potential applications in medical treatments. These derivatives, characterized by functional substituents, could be significant in developing new therapies or diagnostic tools (Rossi et al., 1991).

4. Electrical Conductivity and Material Science

Terthiophene derivatives have been synthesized to study their electrical properties, particularly in micro-crystalline forms. This research is critical for understanding and improving the electrical conductivity of organic semiconductors, which has broad implications in electronics and material science (Sears et al., 2008).

5. Organic Electronics and Branched Oligomers

The inclusion of 2,3':2',3''-terthiophene in branched oligomers and polymers has been explored for its applications in organic electronics. This research provides valuable insights into the relationships between molecular architecture and the optical and electronic properties of materials, which is essential for advancing organic electronic devices (Scheuble et al., 2015).

properties

Product Name

2,3':2',3''-Terthiophene

Molecular Formula

C12H8S3

Molecular Weight

248.4 g/mol

IUPAC Name

3-thiophen-2-yl-2-thiophen-3-ylthiophene

InChI

InChI=1S/C12H8S3/c1-2-11(14-5-1)10-4-7-15-12(10)9-3-6-13-8-9/h1-8H

InChI Key

VCVOIRBUZJKYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SC=C2)C3=CSC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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